Methyl 3-cyano-5-hydroxybenzoate

Anticancer Research Cell Viability MTT Assay

Order Methyl 3-cyano-5-hydroxybenzoate (453565-76-9) to leverage its unique 1,3,5-substitution for regioselective electrophilic/nucleophilic reactions. Precedent as a validated intermediate for heteropolycyclic mGluR antagonists accelerates lead optimization. Baseline IC50 (15 µM, MCF-7) and balanced LogP (1.05)/TPSA (70.32 Ų) support oral bioavailability & SAR studies. Achieve reproducible 67% esterification yields for cost modeling. Standard 98% purity ensures batch consistency.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 453565-76-9
Cat. No. B1628936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyano-5-hydroxybenzoate
CAS453565-76-9
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C#N)O
InChIInChI=1S/C9H7NO3/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4,11H,1H3
InChIKeyKDZKUPKPTGAQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-cyano-5-hydroxybenzoate CAS 453565-76-9 – Technical Specifications and Procurement Baseline


Methyl 3-cyano-5-hydroxybenzoate (CAS 453565-76-9) is an organic compound classified as a hydroxybenzoic acid derivative, with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . It features a benzene ring substituted with a methyl ester at position 1, a cyano group at position 3, and a hydroxyl group at position 5. This specific substitution pattern creates a polarized electronic environment that enables participation in both nucleophilic and electrophilic reactions, making the compound a versatile synthetic building block . Commercial supplies typically offer a purity of 98% , with the product intended strictly for research and further manufacturing use .

Methyl 3-cyano-5-hydroxybenzoate – Critical Substitution Risks in Synthetic Workflows


Direct substitution of Methyl 3-cyano-5-hydroxybenzoate with its positional isomers or related esters (e.g., methyl 4-cyano-3-hydroxybenzoate, methyl 3-hydroxy-5-nitrobenzoate, or 3-cyano-5-hydroxybenzoic acid) introduces significant variability in reaction outcomes. The 1,3,5-substitution pattern imparts distinct electronic and steric properties that govern regioselectivity in downstream transformations—particularly in electrophilic aromatic substitution, nucleophilic addition to the cyano group, and ester hydrolysis . Furthermore, the methyl ester confers solubility and reactivity characteristics that differ from the free carboxylic acid or other ester derivatives, thereby altering reaction kinetics, purification requirements, and ultimately, synthetic yields . Substitution without experimental validation may lead to unexpected byproduct profiles, reduced yields, or complete synthetic failure.

Methyl 3-cyano-5-hydroxybenzoate – Comparative Performance Data for Scientific Selection


Cytotoxicity Against MCF-7 Breast Cancer Cells – A Quantitative Benchmark

Methyl 3-cyano-5-hydroxybenzoate exhibits an IC50 of 15000 nM (15 µM) against the human MCF-7 breast adenocarcinoma cell line, as determined by cell viability assay [1]. While direct comparator data for positional isomers in the identical assay system are not publicly available, this value serves as a baseline for evaluating structural analogs. For context, closely related hydroxybenzoate derivatives (e.g., methyl 3-hydroxy-5-nitrobenzoate) have been reported with IC50 values in the 5–10 µM range against various cancer cell lines, though cross-study comparisons require caution due to differing assay conditions [2].

Anticancer Research Cell Viability MTT Assay

Synthetic Yield in Esterification – A Reproducible 67% Benchmark

A reproducible synthetic route for Methyl 3-cyano-5-hydroxybenzoate via esterification of 3-cyano-5-hydroxybenzoic acid with methanol under acidic catalysis achieves a purified yield of 67% (silica gel chromatography) . This yield is consistent with typical esterification efficiencies for sterically unhindered benzoic acid derivatives, though it falls below the >80% yields often reported for para-cyano isomers (e.g., methyl 4-cyano-3-hydroxybenzoate) under analogous conditions . The difference is attributable to the meta-substitution pattern, which reduces electrophilicity at the carbonyl carbon.

Organic Synthesis Process Chemistry Yield Optimization

Lipophilicity (LogP) and Polar Surface Area – Predictive ADME Parameters

Methyl 3-cyano-5-hydroxybenzoate exhibits a calculated LogP of 1.05 and a topological polar surface area (TPSA) of 70.32 Ų . These values fall within favorable ranges for oral bioavailability (LogP <5, TPSA <140 Ų) according to Lipinski's and Veber's rules. In comparison, the free acid (3-cyano-5-hydroxybenzoic acid) has a LogP of approximately 0.9 and TPSA of 77.3 Ų , while the ethyl ester analog is predicted to have a LogP >1.5, indicating that the methyl ester balances membrane permeability and aqueous solubility more optimally than alternative ester derivatives.

ADME Prediction Drug-Likeness Medicinal Chemistry

Patent-Cited Utility as an Intermediate for mGluR Antagonists

Methyl 3-cyano-5-hydroxybenzoate is explicitly disclosed as a key synthetic intermediate in patents covering heteropolycyclic compounds that act as metabotropic glutamate receptor (mGluR) antagonists . These antagonists are under investigation for treating neurological diseases and disorders. While the patent does not provide quantitative biological data for the intermediate itself, its inclusion in the synthetic route to bioactive final compounds distinguishes it from structurally similar intermediates (e.g., methyl 4-cyano-3-hydroxybenzoate) that are not cited in this therapeutic context.

Neurological Disorders mGluR Antagonists Pharmaceutical Intermediates

Methyl 3-cyano-5-hydroxybenzoate – Recommended Application Scenarios Based on Quantitative Evidence


Synthetic Building Block for mGluR Antagonist Drug Discovery

Utilize Methyl 3-cyano-5-hydroxybenzoate as a validated intermediate in the synthesis of heteropolycyclic mGluR antagonists, as documented in patent literature . Its established role in this pathway offers a starting point with precedent, potentially accelerating lead optimization compared to de novo synthetic route design.

Anticancer Lead Optimization – Cytotoxicity Benchmarking

Employ Methyl 3-cyano-5-hydroxybenzoate as a reference compound (IC50 = 15 µM, MCF-7) for structure–activity relationship (SAR) studies focused on hydroxybenzoate-derived anticancer agents [1]. Its modest potency provides a clean baseline for evaluating the impact of structural modifications on cytotoxicity.

Process Chemistry – Yield and Scale-Up Feasibility

Apply the reproducible 67% synthetic yield benchmark for esterification of 3-cyano-5-hydroxybenzoic acid to Methyl 3-cyano-5-hydroxybenzoate in cost-of-goods modeling and process optimization efforts. This yield, while modest, is consistent and can serve as a target for improvement through alternative catalysts or reaction conditions.

Medicinal Chemistry – ADME Property Prediction

Incorporate Methyl 3-cyano-5-hydroxybenzoate into fragment-based or scaffold-hopping campaigns where balanced LogP (1.05) and TPSA (70.32 Ų) are desired for oral bioavailability . The methyl ester provides a favorable permeability/solubility profile compared to the free acid or higher alkyl esters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-cyano-5-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.